4-Bromo-6-(4-ethoxybenzyl)pyrimidine is a heterocyclic organic compound classified under pyrimidines, which are six-membered aromatic rings containing nitrogen atoms. This compound is characterized by its bromine atom at the 4-position and an ethoxybenzyl substituent at the 6-position of the pyrimidine ring. Its unique structure and properties make it a subject of interest in medicinal chemistry and material science.
The compound can be synthesized through various methods, often involving nucleophilic substitution reactions. It falls under the broader category of substituted pyrimidines, which are known for their biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine typically involves the following steps:
For instance, one method involves using sodium ethoxide as a base to deprotonate the ethoxybenzyl compound, allowing it to act as a nucleophile in the substitution reaction with 4-bromo-6-chloropyrimidine.
4-Bromo-6-(4-ethoxybenzyl)pyrimidine can undergo various chemical reactions typical for substituted pyrimidines:
These reactions can be performed under standard laboratory conditions using appropriate catalysts or bases to enhance yields and selectivity .
The mechanism of action for compounds like 4-Bromo-6-(4-ethoxybenzyl)pyrimidine often involves interaction with biological targets such as enzymes or receptors. Pyrimidines are known to inhibit various biological pathways, potentially affecting cell proliferation and signaling pathways.
For example, certain substituted pyrimidines have been shown to act as inhibitors of kinases or other enzymes involved in cancer progression. The presence of bromine and ethoxy groups may enhance the lipophilicity and binding affinity of the compound to its target sites .
These properties influence its behavior in biological systems and its applicability in medicinal chemistry.
4-Bromo-6-(4-ethoxybenzyl)pyrimidine has potential applications in:
The ongoing research into pyrimidine derivatives continues to reveal new applications and therapeutic potentials .
Pyrimidine stands as a fundamental heterocyclic nucleus in medicinal chemistry, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. This scaffold is indispensable in nucleic acid biochemistry as the foundational structure of cytosine, thymine, and uracil [8]. Beyond natural roles, synthetic pyrimidine derivatives manifest diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, making them privileged structures in rational drug design [2] [8]. The pyrimidine ring’s hydrogen-bonding capacity and dipolar characteristics facilitate targeted interactions with biological macromolecules, enabling inhibition of enzymes like dihydrofolate reductase (DHFR)—a validated target in antimicrobial and antimalarial therapies [2] [8]. Drugs such as trimethoprim (antibacterial) and pyrimethamine (antimalarial) exemplify clinically successful pyrimidine-based therapeutics derived from exploiting these molecular recognition properties [8].
Table 1: Therapeutic Applications of Representative Pyrimidine-Based Drugs
Therapeutic Area | Compound Example | Biological Target | Clinical Significance |
---|---|---|---|
Antimicrobial | Sulfadoxine | Dihydropteroate synthase | Synergistic activity with pyrimethamine |
Antimalarial | Pyrimethamine | Dihydrofolate reductase (DHFR) | Prophylaxis against chloroquine-resistant malaria |
Anticancer | 5-Fluorouracil | Thymidylate synthase | First-line treatment for colorectal carcinomas |
Cardiovascular | Macitentan* | Endothelin receptors | Pulmonary arterial hypertension therapy |
Note: Macitentan contains brominated pyrimidine pharmacophore [4] |
4,6-Disubstituted pyrimidines exhibit enhanced binding precision compared to monosubstituted analogs due to stereoelectronic modulation of the core scaffold. The C4 and C6 positions serve as versatile synthetic vectors for introducing pharmacophores that influence target affinity, solubility, and metabolic stability [3] [7]. In 4-bromo-6-(4-ethoxybenzyl)pyrimidine (Molecular Formula: C₁₃H₁₃BrN₂O; MW: 293.16 g/mol), the bromine atom at C4 acts as a leaving group for nucleophilic displacement reactions, enabling facile derivatization into sulfonamides, amines, or coupled heterocycles [1] [5]. Concurrently, the 4-ethoxybenzyl moiety at C6 provides a hydrophobic domain that enhances membrane permeability and engages in π-stacking or van der Waals interactions within enzyme binding pockets [3] [5]. Spectroscopic analyses (e.g., NMR, HRMS) confirm that the ethoxy group’s electron-donating properties induce subtle charge redistribution across the benzyl ring, potentially favoring interactions with hydrophobic residues in biological targets [1] [7]. This bifunctional architecture underpins the compound’s utility as a synthetic intermediate for optimizing potency against resistant pathogens.
Table 2: Structural and Electronic Features of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine
Structural Feature | Role in Molecular Recognition | Synthetic Versatility |
---|---|---|
C4-Bromine | • Electrophilic site for SNAr reactions | • Enables cross-coupling (Suzuki, Buchwald-Hartwig) |
• Modulates electron density of pyrimidine ring | • Precursor to azido/amino functionalities | |
C6-(4-Ethoxybenzyl) | • Hydrophobic cavity occupation | • Tuning of log P via ethoxy modification |
• π-Stacking with aromatic enzyme residues | • Bioisosteric replacement (e.g., alkoxy vs alkyl) | |
Pyrimidine core | • Hydrogen-bond acceptor at N1/N3 | • Scaffold for fusion to polyheterocyclic systems |
This compound has emerged as a high-value synthon for developing antimalarial and anticancer agents, leveraging its balanced lipophilicity (LogP ~3.0–3.5) and synthetic malleability. Hybridization strategies tether this pyrimidine to quinoline, artemisinin, or imidazopyridine scaffolds yield compounds with dual-stage antimalarial activity, targeting both erythrocytic and hepatic stages of Plasmodium infection [2] [6]. Recent studies demonstrate that derivatives inhibit P. falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in pyrimidine de novo biosynthesis [2] [8]. In oncology, structural analogs exhibit kinase inhibitory activity, particularly against B-Raf and epidermal growth factor receptor (EGFR), by competitively occupying ATP-binding sites [6]. The bromine atom facilitates "click chemistry" modifications—exemplified by its use in generating macitentan, an endothelin receptor antagonist containing brominated pyrimidine pharmacophores approved for pulmonary hypertension [4]. Current research focuses on merging this scaffold with bioactive fragments via C-C/C-N coupling to address multidrug-resistant infections and oncogenic mutations.
Table 3: Experimental Applications of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine Derivatives
Therapeutic Area | Derivative Design | Biological Activity | Reference Insights |
---|---|---|---|
Antimalarial | Hybrids with aminoquinolines | IC₅₀: 50–100 nM against P. falciparum 3D7 strain | Synergy with artemisinin enhances parasite clearance [2] |
Kinase Inhibition | 4-Anilino-6-(4-ethoxybenzyl)pyrimidines | EGFR inhibition with IC₅₀: 0.8–5.2 µM | Suppresses phosphorylation in A549 carcinoma cells [6] |
Antibacterial | Sulfonamide-linked pyrimidine-triazoles | MIC: 2–8 µg/mL against MRSA | Overcomes efflux-mediated resistance [8] |
Compound Identification TableTable 4: Chemical Identifiers of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine
Identifier | Value | Source |
---|---|---|
Systematic Name | 4-Bromo-6-[(4-ethoxyphenyl)methyl]pyrimidine | [1] |
CAS Registry 1 | 2097967-79-6 | [1] |
CAS Registry 2* | 1597154-72-7 | [5] |
Molecular Formula | C₁₃H₁₃BrN₂O | [1] [5] |
Molecular Weight | 293.16 g/mol | [1] |
SMILES | CCOC1=CC=C(C=C1)CC2=CC(Br)=NC=N2 | [1] |
InChI Key | ZCHQPAVGPKWUPA-UHFFFAOYSA-N | [1] |
Note: CAS 1597154-72-7 corresponds to 4-bromo-6-(4-ethoxyphenyl)pyrimidine, an isomer differing in benzyl vs phenyl linkage [5] |
The structural and pharmacological versatility of 4-bromo-6-(4-ethoxybenzyl)pyrimidine solidifies its role as a multipurpose building block in drug discovery. Its capacity for targeted modifications positions it centrally within medicinal chemistry campaigns aimed at evolving resistance-proof therapeutics.
CAS No.: 137550-92-6
CAS No.: 145563-68-4
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: